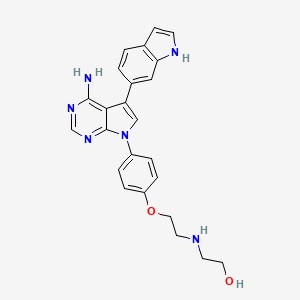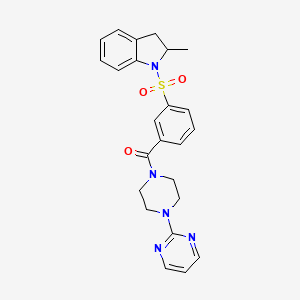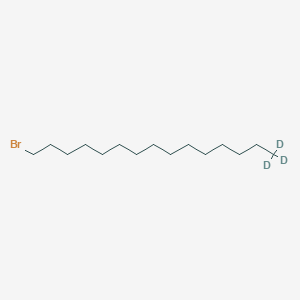
Mpo-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mpo-IN-5 is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly expressed in neutrophils and monocytes. This compound inhibits MPO peroxidation with an IC50 value of 0.22 μM and hERG binding with an IC50 value of 2.8 μM . This compound has shown rapid kinetics of inhibition, with an enzyme inactivation rate (kinact/Ki) of 23000 M-1s-1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Mpo-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Mpo-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase activity.
Mécanisme D'action
Mpo-IN-5 exerts its effects by irreversibly inhibiting the activity of myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces the production of reactive oxygen species, thereby modulating the immune response and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Mpo-IN-5 in terms of their inhibitory effects on myeloperoxidase. These include:
4-Aminobenzoic acid hydrazide (ABAH): Another irreversible inhibitor of myeloperoxidase.
N-acetyl lysyltyrosylcysteine amide (KYC): A tripeptide that inhibits myeloperoxidase by causing the accumulation of Compound II.
Uniqueness
This compound is unique due to its high potency and rapid kinetics of inhibition. Its ability to irreversibly inhibit myeloperoxidase with a low IC50 value and high enzyme inactivation rate makes it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H24N6O2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[2-[4-[4-amino-5-(1H-indol-6-yl)pyrrolo[2,3-d]pyrimidin-7-yl]phenoxy]ethylamino]ethanol |
InChI |
InChI=1S/C24H24N6O2/c25-23-22-20(17-2-1-16-7-8-27-21(16)13-17)14-30(24(22)29-15-28-23)18-3-5-19(6-4-18)32-12-10-26-9-11-31/h1-8,13-15,26-27,31H,9-12H2,(H2,25,28,29) |
Clé InChI |
SQCHQUSSWKGEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C3=CN(C4=NC=NC(=C34)N)C5=CC=C(C=C5)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)



![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)


![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)




